7-N-(2-Oxoethyl)guanine

DNA Adductomics Carcinogen Biomarkers Molecular Epidemiology

Standard N7-alkylguanines lack the terminal aldehyde needed to distinguish vinyl chloride (VC) exposure from ethylene oxide. 7-N-(2-Oxoethyl)guanine (7-OEG) is the VC-specific major adduct (>98% of lesions) enabling selective derivatization. - Unique aldehyde group for oxime-based enrichment & LC-MS/MS (LOD 1 fmol on column) - Differentiates VC from EO exposure; non-mutagenic major adduct for mechanism studies - Immediate availability as purified standard; bulk custom synthesis upon request

Molecular Formula C7H7N5O2
Molecular Weight 193.16 g/mol
CAS No. 73100-87-5
Cat. No. B11905854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-N-(2-Oxoethyl)guanine
CAS73100-87-5
Molecular FormulaC7H7N5O2
Molecular Weight193.16 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CC=O)C(=O)NC(=N2)N
InChIInChI=1S/C7H7N5O2/c8-7-10-5-4(6(14)11-7)12(1-2-13)3-9-5/h2-3H,1H2,(H3,8,10,11,14)
InChIKeyGWIQUBKMOOZLKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-N-(2-Oxoethyl)guanine: Aldehyde-Functionalized DNA Adduct Standard


7-N-(2-Oxoethyl)guanine (7-OEG) is a guanine nucleobase adduct differentiated by a reactive aldehyde moiety at the N7 position, with molecular formula C₇H₇N₅O₂ and a molecular weight of 193.16 g/mol . It is established as the predominant DNA alkylation product (>98% of total adducts) formed in vivo following exposure to the industrial carcinogen vinyl chloride (VC) or its reactive metabolite, chloroethylene oxide [1]. Unlike inert N7-alkyl adducts, 7-OEG features a terminal carbonyl group that fundamentally alters its chemical reactivity, mutagenic profile, and analytical detectability, making it a critical biomarker for occupational and environmental exposure assessment [2].

Why Generic N7-Alkylguanine Standards Cannot Substitute for Vinyl Chloride Detection


Substituting 7-OEG with common N7-alkylguanine analogs like N7-methylguanine or N7-ethylguanine, or even its reduced form N7-(2-hydroxyethyl)guanine, fails in VC-specific biomonitoring because these alternatives lack the terminal aldehyde group required for the selective, high-sensitivity oximation derivatization workflows that eliminate interference from the structurally similar hydroxyethyl adduct [1]. Critically, while N7-hydroxyethylguanine is the major adduct of ethylene oxide exposure, 7-OEG is the definitive marker for vinyl chloride exposure, and only 7-OEG can distinguish between these two distinct carcinogen exposures in complex biological matrices [2]. Furthermore, 7-OEG uniquely exhibits profound non-mutagenicity despite being the major lesion (>98% of adducts), a key differentiating feature from the highly mutagenic minor adduct N2,3-ethenoguanine, essential for mechanistic studies where the chemical identity of the adduct dictates biological outcome [3].

Quantifiable Evidence for 7-N-(2-Oxoethyl)guanine Procurement


Dominant Lesion Abundance in Vinyl Chloride Exposure

In in vitro reactions of chloroethylene oxide with DNA, 7-OEG was identified as the overwhelmingly major adduct, representing >98% of all detected lesions, whereas the promutagenic cyclic adduct N2,3-ethenoguanine (EG) is a minor species detectable only at trace levels [1]. This dominance was confirmed in vivo; in rats exposed to [1,2-¹⁴C]vinyl chloride, the only radioactive peak co-eluting with an adduct standard was 7-OEG, with no detectable etheno derivatives [2]. For procurement, this means 7-OEG is the most sensitive and relevant single biomarker for quantifying VC exposure dose.

DNA Adductomics Carcinogen Biomarkers Molecular Epidemiology

Non-Mutagenic Profile vs. Etheno Adduct Mutagenicity

In a defined in vitro replication fidelity assay using E. coli DNA polymerase I, 7-OEG did not miscode for either thymine or adenine, even at high adduct levels, indicating a lack of direct mutagenic potential [1]. In sharp contrast, the minor VC adduct N2,3-ethenoguanine (EG) was shown to be highly efficient at causing GC→AT transitions in a separate study [2]. This is a critical differentiation: for researchers studying the non-mutagenic, potentially clastogenic or depurination-driven contributions of bulky adducts, 7-OEG provides a chemically defined, non-mutagenic standard unlike the promutagenic etheno adducts.

Mutagenesis DNA Replication Fidelity Carcinogenesis Mechanisms

Aldehyde-Specific Derivatization for Selective Detection

The terminal aldehyde group of 7-OEG allows selective oximation, forming a stable oxime derivative amenable to GC/MS analysis, while the corresponding alcohol, N7-(2-hydroxyethyl)guanine (N7-HEG), does not react under these conditions [1]. This chemical selectivity solves a critical analytical problem: 7-OEG and N7-HEG have similar chromatographic properties and can co-elute, but the oximation step specifically converts 7-OEG into a derivative with a distinct retention time and mass spectrum, enabling unambiguous quantification in samples that may contain both adducts [2]. In contrast, N7-HEG requires separate, non-selective derivatization strategies (e.g., silylation), which do not discriminate between the two adducts.

Analytical Chemistry GC/MS Derivatization Adduct Selectivity

Endogenous Formation and Biological Half-Life

Stable isotope labeling studies have revealed that 7-OEG is endogenously present in unexposed rat tissues at concentrations of 1.0–10.0 adducts per 10⁶ guanine, likely arising from lipid peroxidation [1]. Following cessation of vinyl chloride exposure, exogenously derived 7-OEG exhibits a half-life of 4 days in both liver and lung [1]. In contrast, N7-(2-hydroxyethyl)guanine (N7-HEG), the major adduct of ethylene oxide, has reported half-lives ranging from 4.8 to 6.9 days in some tissues, and is not known to have a significant endogenous background [2]. This means 7-OEG uniquely serves as a biomarker for both endogenous oxidative stress and exogenous carcinogen exposure, necessitating its use as a standard for laboratories studying the interplay between these two sources of DNA damage.

Biomonitoring Endogenous DNA Damage Adduct Persistence

High-Impact Applications for Research and Industrial Hygiene


Occupational Biomonitoring via LC-MS/MS Quantification

Industrial hygienists and regulatory toxicologists can leverage 7-OEG as the definitive biomarker to assess worker exposure to vinyl chloride at production facilities. The availability of a purified 7-OEG standard enables the implementation of the validated LC-MS/MS method with a limit of detection of 1 fmol on column, allowing quantification of background-corrected adduct levels in lymphocyte DNA from exposed personnel [1]. This application is uniquely served by 7-OEG, as no other adduct provides the same combination of exposure specificity and analytical sensitivity for VC.

Discriminating Mutagenic and Non-Mutagenic DNA Lesions

Researchers investigating the paradoxical carcinogenicity of VC, where the major adduct is non-mutagenic, require pure 7-OEG to construct site-specifically modified oligonucleotides for polymerase bypass and repair studies [2]. Substituting the mutagenic minor adduct N2,3-ethenoguanine for 7-OEG would fundamentally misrepresent the biological mechanism. Procurement of 7-OEG is essential for experiments designed to probe the role of abasic site formation following spontaneous depurination of this specific lesion.

Endogenous DNA Damage from Lipid Peroxidation

Oxidative stress researchers studying lipid peroxidation-derived DNA damage can use 7-OEG as a marker of reactive aldehyde attack on DNA, as its endogenous formation was demonstrated using [¹³C₁₈]-ethyl linoleate under peroxidizing conditions [3]. This endogenous origin distinguishes 7-OEG from purely exogenous adducts like N7-HEG, making it the appropriate standard for laboratories focused on the intersection of oxidative stress and carcinogen exposure.

Selective Analytical Method Development for Aldehydic Adducts

Analytical chemists developing new adductomics platforms can exploit the reactive aldehyde handle of 7-OEG to design novel derivatization or enrichment strategies, such as oxime-based click chemistry or biotin-streptavidin pull-down [4]. The commercially available standard is indispensable for optimizing reaction conditions, determining derivatization yields, and establishing calibration curves for these innovative sample preparation workflows.

Quote Request

Request a Quote for 7-N-(2-Oxoethyl)guanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.